molecular formula C9H10Br2 B6232812 1-bromo-3-(3-bromopropyl)benzene CAS No. 109757-61-1

1-bromo-3-(3-bromopropyl)benzene

Cat. No.: B6232812
CAS No.: 109757-61-1
M. Wt: 278
InChI Key:
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Description

1-Bromo-3-(3-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring, and another bromine atom is attached to a propyl group connected to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Substitution: Various substituted benzene derivatives.

    Reduction: 3-Phenylpropyl bromide.

    Oxidation: Corresponding carboxylic acids or ketones.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(3-bromopropyl)benzene is unique due to the presence of two bromine atoms, which makes it highly reactive and versatile in various chemical reactions. This dual bromination allows for more complex and diverse chemical transformations compared to its simpler counterparts .

Properties

IUPAC Name

1-bromo-3-(3-bromopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFNRBIRCKUZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109757-61-1
Record name 1-bromo-3-(3-bromopropyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 40-2 (2.78 g) was dissolved in methylene chloride (40 ml), triphenylphosphine (3.72 g) and N-bromosuccinimide (2.53 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and at room temperature for 12 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (1.34 g) as a colorless oil.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Two

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